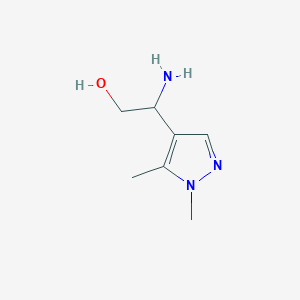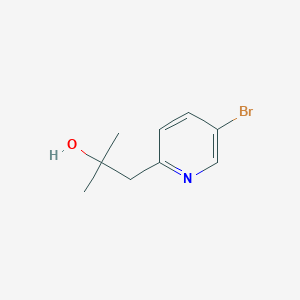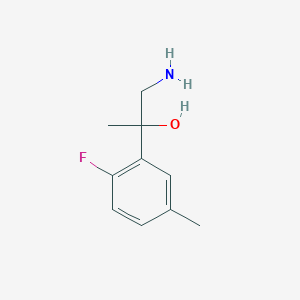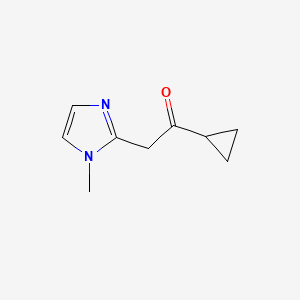
1-Ethenyl-3-methoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Ethenyl-3-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxy-2-methylphenol with an appropriate alkylating agent, followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically involve the use of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. For example, the compound can be produced via the catalytic dehydrogenation of 3-methoxy-2-methylpropylbenzene using a palladium-based catalyst under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1-Ethenyl-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 3-methoxy-2-methylbenzaldehyde or 3-methoxy-2-methylbenzoic acid.
Reduction: 1-ethyl-3-methoxy-2-methylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Ethenyl-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and resins due to its reactive ethenyl group.
作用機序
The mechanism of action of 1-ethenyl-3-methoxy-2-methylbenzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methyl group can affect the compound’s solubility and overall chemical behavior.
類似化合物との比較
1-Ethenyl-3-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxy-2-methylbenzene: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
1-Ethenyl-3-methylbenzene: Lacks the methoxy group, resulting in different chemical properties and uses.
1-Methoxy-2-methylbenzene: Lacks the ethenyl group, affecting its potential for polymerization and other reactions.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
1-ethenyl-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-4-9-6-5-7-10(11-3)8(9)2/h4-7H,1H2,2-3H3 |
InChIキー |
VTBXHXXJRFSRKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)


![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)



![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)



![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)

